Eszopiclone N-Oxide
説明
Eszopiclone N-Oxide is a primary, active metabolite of zopiclone in urine as well as a major pharmaceutical impurity of zopiclone known as eszopiclone impurity A . The parent drug, zopiclone, is a non-benzodiazepine hypnotic used in the treatment of insomnia .
Synthesis Analysis
The synthesis of Eszopiclone N-Oxide involves the oxidation of zopiclone . A study reported the synthesis of RP 48497, an impurity of Eszopiclone, via reduction, chlorination, and recyclization of a key intermediate in the synthesis of eszopiclone .Chemical Reactions Analysis
Eszopiclone N-Oxide is formed by the oxidation of zopiclone . Electrochemical oxidation of zopiclone has been studied, and it was found that N-Desmethyl zopiclone and three other oxidation products, including zopiclone N-oxide, were formed by introducing one or two oxygen atoms to the molecule of zopiclone .科学的研究の応用
Eszopiclone has demonstrated sustained efficacy over 6 months in treating adults with chronic insomnia, improving sleep latency, total sleep time, number of awakenings, and sleep quality, without evidence of tolerance (Krystal et al., 2003).
The drug also showed efficacy and safety across 6 weeks in treating primary insomnia, improving time to sleep onset, sleep maintenance, and overall sleep quality, again with no evidence of tolerance (Zammit et al., 2004).
A 12-month study found that eszopiclone significantly improved sleep and daytime function in patients with chronic primary insomnia (Roth et al., 2005).
Eszopiclone effectively treated primary insomnia over 6 months, enhancing patient-reported sleep, quality of life, and reducing work limitations (Walsh et al., 2007).
It increased sleep spindles and thereby may improve memory consolidation in schizophrenia (Wamsley et al., 2013).
Eszopiclone was effective in transient insomnia in healthy adults, improving polysomnographic measures and next-morning effects (Rosenberg et al., 2005).
It was beneficial for insomnia in perimenopausal and early postmenopausal women, improving sleep and impacting mood, quality of life, and menopause-related symptoms (Soares et al., 2006).
Eszopiclone stimulated the hypothalamo-pituitary-adrenal axis in rats, differentially affecting it compared to benzodiazepine-type drugs (Pechnick et al., 2011).
Co-administration with fluoxetine in patients with insomnia and major depressive disorder showed improved sleep and a greater magnitude of the antidepressant effect (Fava et al., 2006).
It prevented excitotoxicity and neurodegeneration in the hippocampus induced by experimental apnea (Fung et al., 2009).
Safety And Hazards
Eszopiclone N-Oxide is not for children and can be abused or lead to dependence . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
特性
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIKKTXLHVRKN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164891 | |
Record name | Eszopiclone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eszopiclone N-Oxide | |
CAS RN |
151851-70-6 | |
Record name | Eszopiclone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151851706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eszopiclone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESZOPICLONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91HXH30LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。